methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate, also known as 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic Acid Methyl Ester, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit antimicrobial activity .
Mode of Action
It is known that benzofuran derivatives can interact with microbial cells, leading to their death . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
It is known that benzofuran derivatives can interfere with the normal functioning of microbial cells, leading to their death .
Pharmacokinetics
It is known that benzofuran derivatives can be absorbed and distributed throughout the body, where they can interact with microbial cells .
Result of Action
The result of the action of this compound is the death of microbial cells . This can lead to the resolution of microbial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other substances can affect the absorption and distribution of the compound . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
Preparation Methods
The synthesis of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: Common reagents for substitution reactions include halogens and nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its antimicrobial properties. The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3H-1-benzofuran-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9-8(11(13)14-3)5-4-6-10(9)15-12/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRXRCFKODKVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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